Beryl

Descripción general

Descripción

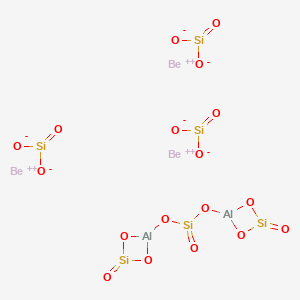

Beryl (Be₃Al₂Si₆O₁₈) is a cyclosilicate mineral with a hexagonal crystal structure (space group P6/mcc). Its framework consists of tetrahedral Si₆O₁₈ rings stacked vertically, interconnected by BeO₄ tetrahedra and AlO₆ octahedra . This structure forms channels along the c-axis, which can host alkali ions (Li⁺, Na⁺, Cs⁺), H₂O, CO₂, and trace elements like Fe, Mn, and Cr . These substitutions significantly influence this compound’s physical properties, color, and geological significance. For example, emerald (green) derives its color from Cr³⁺/V³⁺, while aquamarine (blue) results from Fe²⁺/Fe³⁺ .

This compound is a key indicator mineral in granitic pegmatites, with its chemical composition reflecting melt evolution, differentiation, and fluid interactions . Its alkali content (Na, Li, Cs) and Fe/Mg ratios are critical for classifying pegmatite types and reconstructing mineralization histories .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beryl can be synthesized through hydrothermal methods, where beryllium oxide, aluminium oxide, and silicon dioxide are dissolved in a high-temperature, high-pressure aqueous solution . The solution is then cooled slowly to allow the formation of this compound crystals.

Industrial Production Methods: Industrial production of this compound involves mining from pegmatite deposits, which are rich in feldspar, quartz, and mica . The mined this compound is then processed through crushing, grinding, and beneficiation to extract beryllium oxide . The beneficiation process includes magnetic separation and flotation to remove impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form beryllium oxide (BeO) when heated in the presence of oxygen.

Substitution: this compound can undergo ion exchange reactions where beryllium ions are replaced by other metal ions in the crystal lattice.

Common Reagents and Conditions:

Oxidation: Oxygen gas at high temperatures.

Reduction: Magnesium or aluminium as reducing agents at temperatures above 1000°C.

Substitution: Aqueous solutions of metal salts at elevated temperatures.

Major Products:

Oxidation: Beryllium oxide (BeO).

Reduction: Beryllium metal.

Substitution: Modified this compound crystals with different metal ions.

Aplicaciones Científicas De Investigación

Chemical Properties of Beryl

This compound has a complex chemical composition represented by the formula . It contains beryllium (Be), aluminum (Al), silicon (Si), and oxygen (O), with potential substitutions of other elements such as lithium (Li) and sodium (Na) in its structure. The mineral can exhibit different colors depending on impurities, leading to varieties such as emerald (green) and aquamarine (blue).

Industrial Applications

1. Nuclear Industry

this compound's unique properties make it valuable in the nuclear sector. Beryllium, extracted from this compound, is used as a neutron moderator and reflector in nuclear reactors due to its low neutron absorption and high scattering cross-section. This property enhances the efficiency of nuclear reactions by reflecting neutrons back into the fission zone, thereby increasing the likelihood of further fission events .

2. Aerospace and Defense

Beryllium's lightweight and high-strength characteristics are crucial for aerospace applications. It is used in aerospace components such as structural parts for satellites and spacecraft. Additionally, beryllium alloys are employed in military applications due to their durability and resistance to corrosion .

3. Electronics

Beryllium is utilized in the manufacturing of high-performance electrical contacts and connectors. Its excellent thermal conductivity and low expansion coefficient make it suitable for use in electronic devices that require reliable performance under varying temperatures .

Environmental Applications

1. Adsorption Processes

Recent studies have explored the use of this compound in adsorption processes for removing divalent metals from wastewater. This compound can effectively adsorb heavy metals like lead (Pb²⁺) and manganese (Mn²⁺), making it a potential candidate for environmental remediation efforts . This application is particularly relevant in regions affected by industrial pollution.

2. Water Treatment

this compound's chemical properties allow it to be investigated for water treatment applications. Its ability to interact with various contaminants positions it as a material for developing advanced filtration systems aimed at improving water quality .

Case Studies

Case Study 1: Beryllium Extraction Techniques

Research has shown that different extraction methods from this compound can influence the purity and yield of beryllium hydroxide produced. The heat treatment method has been favored since the 1970s for its efficiency in producing high-purity beryllium hydroxide essential for further processing into metal or alloys .

Case Study 2: this compound in Wastewater Treatment

A study conducted on Brazilian pegmatite this compound demonstrated its effectiveness in adsorbing divalent metals from aqueous solutions. The findings indicated that this compound could be optimized for use in environmental applications, showcasing its potential as a sustainable solution to heavy metal contamination .

Mecanismo De Acción

Beryl exerts its effects primarily through its beryllium content. Beryllium ions can interact with various molecular targets, including enzymes and cellular structures . In biological systems, beryllium can inhibit enzyme activity by binding to phosphate groups, affecting cellular metabolism . In industrial applications, beryllium enhances the mechanical properties of alloys by increasing their strength and resistance to corrosion .

Comparación Con Compuestos Similares

Structural and Compositional Contrasts

Beryl vs. Cordierite

This compound vs. Pezzottaite

Pezzottaite (CsBe₂LiAl₂Si₆O₁₈) shares this compound’s Si₆O₁₈ framework but differs in channel occupancy: Cs⁺ exclusively occupies the 2a site, while this compound’s channels may host Na⁺, Li⁺, or mixed alkalis . Pezzottaite’s higher Cs content (>3 wt.% Cs₂O) and trigonal symmetry (R3c) distinguish it from hexagonal this compound .

Alkali Incorporation Mechanisms

- This compound : Li⁺ substitutes for Be²⁺ in tetrahedra, while Na⁺/Cs⁺ occupy channel sites. Charge balance is maintained via coupled substitutions (e.g., Li⁺ + Na⁺ → Be²⁺) .

- Other Pegmatite Minerals (e.g., Tourmaline ): Alkalis (Na⁺, K⁺) occupy specific sites in the structural channels, but Li⁺ typically replaces Al³⁺ in octahedra, requiring complex charge-balancing .

Optical and Physical Properties

Data Tables

Table 1. Alkali Classification of this compound

| Type | Total R₂O (wt.%) | Na₂O (wt.%) | Li₂O (wt.%) | Cs₂O (wt.%) |

|---|---|---|---|---|

| Alkali-free | <0.5 | <0.5 | <0.1 | <0.1 |

| Na-beryl | >0.5 | 0.5–2.0 | 0.1–0.5 | <0.1 |

| Na-Li this compound | >0.5 | 1.0–2.5 | 0.5–1.5 | <0.1 |

| Li-Cs this compound | >0.5 | 0.3–1.0 | 0.1–1.0 | <3.0 |

Table 2. Chemical Composition of this compound Varieties (wt.%)

| Component | Thach Khoan this compound | Renli No. 5 Pegmatite | Cs-Rich this compound (Huya) |

|---|---|---|---|

| SiO₂ | 64.2 | 64.5 | 63.8 |

| Al₂O₃ | 18.7 | 18.9 | 17.9 |

| BeO | 13.5 | 13.2 | 13.1 |

| Na₂O | 0.6 | 0.58 | 1.2 |

| Li₂O | 0.3 | 0.12 | 0.8 |

| Cs₂O | <0.1 | <0.1 | 1.5 |

Research Findings

Alkali Leaching : Acidic hydrothermal conditions (600°C, 1.5 kbar) remove alkalis from this compound via H⁺ ↔ Na⁺/Cs⁺ exchange, reducing unit cell parameters (a and c) and sharpening IR absorption bands .

Dehydration Kinetics : At 400–900°C, H₂O in this compound transitions to a gas-like state but remains reversibly bound until channel cations (e.g., Na⁺) are expelled .

Crystal-Chemical Signatures : High Cs (>15 wt.% Cs₂O) in this compound from Namibia and Sichuan (China) challenges traditional classifications, prompting calls for new mineral names within the this compound group .

Actividad Biológica

Beryl, a mineral composed primarily of beryllium aluminum cyclosilicate, has garnered attention for its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical composition, potential health effects, and relevant case studies.

Chemical Composition and Structure

This compound's general formula is , and it can contain various alkali metals such as sodium (Na), lithium (Li), and cesium (Cs). The mineral exhibits a hexagonal crystal structure, which influences its physical properties and interactions with biological systems. The presence of trace elements like iron (Fe) and manganese (Mn) can also affect its characteristics.

Key Components of this compound

| Component | Chemical Formula | Typical Range (wt.%) |

|---|---|---|

| Beryllium | BeO | 12.6 - 13.8 |

| Aluminum | Al₂O₃ | 17.9 - 18.4 |

| Silicon | SiO₂ | 66.0 - 67.0 |

| Sodium | Na₂O | <0.1 - 1.3 |

| Lithium | Li₂O | <0.1 - 0.9 |

| Cesium | Cs₂O | <0.1 - 0.8 |

Biological Activity

Research indicates that this compound and its compounds can exhibit various biological activities, particularly concerning toxicity and carcinogenicity.

Toxicity Studies

Beryllium compounds, including those derived from this compound, have been associated with adverse health effects, particularly in occupational settings where exposure is prevalent. A study indicated that this compound ore could produce both malignant and benign lung tumors in laboratory rats, highlighting its potential carcinogenic properties .

- In Vitro Studies : Beryllium sulfate has been shown to induce morphological transformation in mammalian cells, suggesting a potential for mutagenic activity .

- Genotoxicity : Beryllium chloride was found to induce gene mutations in mammalian cells but showed mixed results in bacterial systems .

Epidemiological Evidence

A case-control study conducted among workers exposed to beryllium revealed a significant association between exposure levels and the incidence of lung cancer . This emphasizes the importance of monitoring and regulating exposure to this compound-containing materials in industrial settings.

Case Studies

Several case studies have elucidated the biological implications of this compound exposure:

- Occupational Exposure : A study evaluated lung cancer risk among workers in the beryllium industry, utilizing a computerized job-exposure matrix to analyze data from multiple sources. Results indicated a clear correlation between cumulative exposure to beryllium and increased lung cancer risk .

- Animal Models : Research involving rats exposed to this compound dust demonstrated significant tumor development, reinforcing concerns about inhalation exposure to beryllium-containing minerals .

Análisis De Reacciones Químicas

Reaction with Sodium Fluorosilicate

Beryl reacts with sodium fluorosilicate (Na₂SiF₆) under high temperatures to yield water-soluble beryllium compounds. This reaction forms the basis of the fluoride extraction process:

Reaction Pathway :

- Primary Reaction : Sodium fluoroberyllate (Na₂BeF₄) and cryolite (Na₃AlF₆) are key intermediates .

- Secondary Phase Formation :

Prolonged heating converts residual products into albite (NaAlSi₃O₈), reducing soluble Be yields .

Table 1: Products of this compound-Na₂SiF₆ Reaction

| Reaction Time (hours) | Major Products | Soluble Be Yield (%) |

|---|---|---|

| 2 | Na₂BeF₄, Na₃AlF₆, α-cristobalite | 85–90 |

| 6 | Albite, residual SiO₂ | 40–50 |

Sulfuric Acid Leaching (Sulfate Process)

Heat-treated this compound reacts with concentrated H₂SO₄ to extract beryllium as sulfate:

Reaction :Key Steps :

- Heat Treatment : this compound is melted at 1,650°C and quenched to enhance reactivity .

- Leaching : Acid digestion at 90°C dissolves ~95% of BeO .

Table 2: Efficiency of Sulfate Process

| Parameter | Optimal Condition | Be Extraction Efficiency (%) |

|---|---|---|

| Acid Concentration | 70–80% H₂SO₄ | 92–95 |

| Temperature | 90°C | 90 |

| Particle Size | <75 µm | 88 |

Hydrofluoric Acid Dissolution

This compound reacts with HF to form beryllium fluoride complexes:

Reaction :Kinetic Factors :

- Particle size reduction (<45 µm) increases reaction rate by 60% .

- Activation energy: 58 kJ/mol, indicating surface-controlled kinetics .

Table 3: HF Reaction Variables

| Variable | Effect on Reaction Rate |

|---|---|

| HF Concentration (5–20%) | Rate increases linearly |

| Temperature (25–75°C) | Rate doubles per 10°C rise |

| Stirring Speed (200–600 rpm) | Marginal improvement beyond 400 rpm |

Thermal Decomposition

At extreme temperatures, this compound decomposes into oxides:

Reaction :Applications :

- Production of beryllia (BeO) ceramics for high-performance electronics .

- Glass-forming intermediates in metallurgy .

Comparative Analysis of Extraction Methods

Table 4: Fluoride vs. Sulfate Processes

| Parameter | Fluoride Process | Sulfate Process |

|---|---|---|

| Reagents | Na₂SiF₆, NaOH | H₂SO₄, NH₄CO₃ |

| Temperature | 700–800°C | 90–300°C |

| Be Recovery (%) | 85–90 | 90–95 |

| Byproducts | Cryolite, albite | Alum, silica gel |

| Environmental Impact | High fluoride emissions | Acid waste management required |

Alkali Fusion Reactions

This compound reacts with NaOH/CaO mixtures to form soluble sodium beryllate:

Reaction :Outcome :

Q & A

Basic Research Questions

Q. How can researchers ensure the reproducibility of beryl synthesis experiments?

- Methodological Answer :

- Detailed Protocols : Follow guidelines from experimental sections in peer-reviewed journals (e.g., specify reaction conditions, solvents, and purification steps). For example, describe synthetic procedures using molecular formulas for reagents and standardized abbreviations .

- Supporting Information : Include raw data (e.g., crystallographic files, NMR spectra) in supplementary materials to validate purity and structural identity. For known compounds, cite literature confirming characterization methods (e.g., elemental analysis, XRD) .

- Replication Notes : Use representative examples for repeated procedures (e.g., "Method A was applied to Compounds 1–5; see SI for full details") to avoid redundancy in main text .

Q. What strategies are effective for identifying reliable literature on this compound’s geochemical formation?

- Methodological Answer :

- Boolean Search : Use operators like

(this compound AND "crystallization") NOT commercialin Google Scholar to filter non-academic content. Employ truncation (e.g.,This compound*) to capture variants (e.g., "beryllium") . - Citation Tracking : Prioritize papers citing foundational works (e.g., Franz & Morteani, 2002 on this compound stability) .

- Database Filters : Limit searches to high-impact journals (e.g., Journal of Petrology) using advanced settings in platforms like Web of Science .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound crystallization rates under varying P-T conditions?

- Methodological Answer :

- Controlled Variables : Replicate experiments using a hydrothermal diamond anvil cell (HDAC) to isolate pressure (200–1300 MPa) and temperature (450–870°C) effects, as demonstrated in in situ crystallization studies .

- Data Normalization : Compare growth rates (e.g., 0.58–2.90 × 10⁻⁵ cm/s for phenakite) against diffusion coefficients in aqueous vs. melt systems to resolve discrepancies .

- Statistical Validation : Apply ANOVA to assess significance of rate differences between trials, reporting p-values and confidence intervals .

Q. What analytical frameworks resolve spectral data conflicts in characterizing this compound-doped materials?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference XRD, Raman spectroscopy, and SEM-EDS to confirm structural homogeneity. For example, use XRD to detect impurities in Be₃Al₂(SiO₃)₆ lattices .

- Error Analysis : Quantify instrument precision (e.g., ±0.02 Å for XRD) and report deviations in peak intensities or lattice parameters .

- Machine Learning : Train models on spectral libraries to predict phase transitions or impurity profiles in complex samples .

Q. How should researchers structure a manuscript to highlight novel findings in this compound-related studies?

- Methodological Answer :

- Results/Discussion Integration : Link experimental data (e.g., crystallization rates) to broader implications (e.g., this compound’s role in Be ore formation) while avoiding redundancy with tables/figures .

- Conclusion Framing : Emphasize testable hypotheses (e.g., "Our HDAC data suggest this compound recrystallization is pressure-dependent, inviting further studies at >1000 MPa") .

- Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to journal guidelines for authorship/acknowledgments .

Q. Tables for Key Data Reference

| Parameter | This compound Synthesis | Phenakite Crystallization | Source |

|---|---|---|---|

| Temperature Range (°C) | 450–870 | 450–870 | |

| Pressure Range (MPa) | 200–1300 | 200–1300 | |

| Growth Rate (cm/s) | N/A | 0.58–2.90 × 10⁻⁵ | |

| Characterization Method | XRD, Elemental Analysis | In situ HDAC imaging |

Q. Key Guidelines for Researchers

- Avoid Pitfalls : Do not omit critical experimental details (e.g., solvent purity, heating gradients), as this undermines reproducibility .

- Ethical Compliance : Secure IRB approval for studies involving human-derived data (e.g., health impacts of this compound mining) .

- Literature Depth : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Propiedades

IUPAC Name |

dialuminum;triberyllium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJFVOQXYCEZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be3Al2(SiO3)6, Al2Be3O18Si6 | |

| Record name | beryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893236 | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, white, yellow, green, or blue solid; [HSDB] White powder; Insoluble in water; [Gelest MSDS] | |

| Record name | Beryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in sulfuric acid under extreme conditions | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.64 g/cu cm | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or green-yellow crystals; hexagonal, Colorless, white, blue-green, green-yellow, yellow or blue crystals | |

CAS No. |

1302-52-9, 12428-23-8 | |

| Record name | Beryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum beryllum salt (6:2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012428238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1650 °C | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.